molecular formula C24H27N3O4S B2419409 7-{[4-(2-methylbenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one CAS No. 946361-40-6

7-{[4-(2-methylbenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one

Cat. No.: B2419409
CAS No.: 946361-40-6
M. Wt: 453.56
InChI Key: FMFVZKPCEYFFMA-UHFFFAOYSA-N
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Description

7-{[4-(2-methylbenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7310^{5,13}]trideca-5,7,9(13)-trien-2-one is a complex organic compound that features a unique structure combining a piperazine ring, a sulfonyl group, and a tetrahydropyridoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{[4-(2-methylbenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one typically involves multiple steps. The process begins with the preparation of the piperazine derivative, followed by the introduction of the sulfonyl group and the formation of the tetrahydropyridoquinoline core. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

7-{[4-(2-methylbenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group or other reducible functionalities within the molecule.

    Substitution: The piperazine ring and other aromatic systems in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, antiviral, or anticancer properties. These activities can be investigated through various in vitro and in vivo assays.

Medicine

In medicinal chemistry, this compound could be explored as a potential drug candidate. Its structure suggests it may interact with specific biological targets, making it a candidate for the development of new therapeutic agents.

Industry

In the industrial sector, this compound may find applications in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-{[4-(2-methylbenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives, sulfonyl-containing molecules, and tetrahydropyridoquinoline analogs. Examples include:

  • 4-(2-nitrobenzyl)piperazin-1-yl derivatives
  • Phenylsulfonylpiperazine compounds
  • Tetrahydropyridoquinoline analogs with different substituents

Uniqueness

The uniqueness of 7-{[4-(2-methylbenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one lies in its combination of structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

The compound 7-{[4-(2-methylbenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and presenting data in tabular form for clarity.

Chemical Structure and Properties

The molecular formula of the compound is C21H22N3O5SC_{21}H_{22}N_3O_5S, and it features a tricyclic structure with a sulfonamide group and a piperazine moiety. The presence of the piperazine ring often correlates with diverse pharmacological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds containing piperazine rings exhibit significant antimicrobial properties. For example, studies have shown that derivatives of piperazine can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro tests have demonstrated that many synthesized compounds display moderate to excellent antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Antifilarial Activity

One notable study explored the antifilarial effects of piperazine derivatives similar to our compound. The results indicated promising macrofilaricidal and microfilaricidal activities against Brugia malayi, a parasitic worm responsible for lymphatic filariasis. The compound tested showed significant inhibition of adult worm viability and sterilization effects on female worms at specific dosages .

Anti-inflammatory Effects

Compounds with structural similarities to this compound have also been associated with anti-inflammatory properties. These compounds are believed to modulate inflammatory pathways, potentially serving as leads for the development of new anti-inflammatory drugs.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/EffectObserved EffectReference
AntimicrobialStaphylococcus aureusModerate to excellent inhibition
AntimicrobialEscherichia coliModerate inhibition
AntifilarialBrugia malayi53.6% adulticidal effect
Anti-inflammatoryVariousModulation of inflammatory markers-

Table 2: Synthesis and Characterization Data

Compound IDYield (%)Melting Point (°C)Molecular Formula
5a7082−84C16H17Cl2N3OS
5b--C21H22N3O5S

Case Study 1: Antimicrobial Screening

In a comprehensive study on antimicrobial activity, various derivatives were synthesized and screened against common pathogens. The results highlighted that modifications in the piperazine structure significantly impacted the antimicrobial efficacy, suggesting that further optimization could lead to more potent agents .

Case Study 2: Antifilarial Efficacy Assessment

A specific derivative was tested in a rodent model for its antifilarial properties against Brugia malayi. The compound exhibited substantial macrofilaricidal activity at doses of 300 mg/kg over five days, showcasing its potential as a therapeutic agent in treating filarial infections .

Properties

IUPAC Name

7-[4-(2-methylbenzoyl)piperazin-1-yl]sulfonyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4S/c1-17-5-2-3-7-21(17)24(29)25-11-13-26(14-12-25)32(30,31)20-15-18-6-4-10-27-22(28)9-8-19(16-20)23(18)27/h2-3,5,7,15-16H,4,6,8-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMFVZKPCEYFFMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)S(=O)(=O)C3=CC4=C5C(=C3)CCC(=O)N5CCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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